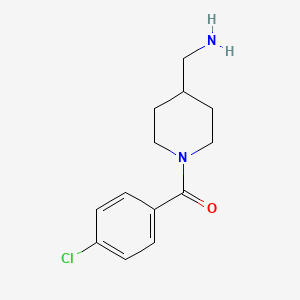 4-(Aminomethyl)piperidin-1-ylmethanon CAS No. 1018286-30-0"
>
4-(Aminomethyl)piperidin-1-ylmethanon CAS No. 1018286-30-0"
>
4-(Aminomethyl)piperidin-1-ylmethanon
Übersicht
Beschreibung
“4-(Aminomethyl)piperidin-1-ylmethanone” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 114.189 and a molecular formula of C6H14N2 . It is also known by other names such as 4-Aminomethyl piperidine .
Physical and Chemical Properties Analysis
“4-(Aminomethyl)piperidin-1-ylmethanone” has a density of 0.9±0.1 g/cm3, a boiling point of 200.0±8.0 °C at 760 mmHg, and a melting point of 25 °C (lit.) . It also has a flash point of 78.9±0.0 °C .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein im Wirkstoffdesign geschätzt. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Therapeutika führen können. So kann sie beispielsweise zur Synthese von Verbindungen mit potenzieller antiviraler Aktivität verwendet werden, wie z. B. Inhibitoren der CD4-gp120-Interaktion, die ein kritischer Schritt im HIV-Infektionsvorgang ist .
Pharmakologie
Pharmakologisch werden Derivate dieser Verbindung auf ihre Bioaktivität untersucht. Piperidinderivate sind in vielen Pharmazeutika vorhanden und zeigen ein breites Spektrum an Aktivitäten, darunter analgetische und antipsychotische Wirkungen. Die trifunktionelle Aminstruktur dieser Verbindung macht sie zu einem Kandidaten für die Entwicklung linearer Poly(amidoamine), die Mizellen für eine kontrollierte Wirkstoffabgabe bilden können .
Biochemie
In der Biochemie dient 4-(Aminomethyl)piperidin-1-ylmethanon als Linker bei der Synthese von Dendron-OMS (Organic-Metallic Framework)-Hybriden. Diese Hybride haben Anwendungen in der Enzymimmobilisierung und Biosensorentwicklung, die für diagnostische und therapeutische Zwecke entscheidend sind .
Organische Chemie
Organische Chemiker verwenden diese Verbindung bei der Synthese verschiedener Piperidinderivate durch intra- und intermolekulare Reaktionen. Diese Derivate sind wichtige Zwischenprodukte bei der Herstellung komplexerer organischer Moleküle. Die Reaktivität der Verbindung mit verschiedenen chemischen Gruppen ermöglicht die Herstellung einer Vielzahl von synthetischen Zielen .
Analytische Chemie
Analytische Chemiker können 4-(Aminomethyl)piperidin-1-ylmethanon bei der Entwicklung neuer analytischer Methoden einsetzen. Seine Derivate können als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet werden, um bei der Quantifizierung und Identifizierung biologischer Moleküle zu helfen .
Materialwissenschaften
In den Materialwissenschaften können die Derivate der Verbindung als Kopplungsmittel in Klebstoffsystemen und bei der solvothermalen Herstellung von Zeolithen und anderen mikroporösen Materialien verwendet werden. Diese Materialien haben Anwendungen in der Katalyse, Trennverfahren und Umweltbehebung .
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for “4-(Aminomethyl)piperidin-1-ylmethanone” are not mentioned in the search results, it’s worth noting that piperidine derivatives have shown potential in various fields. For instance, 4-Aminomethyl piperidine can be used in the synthesis of Schiff bases, preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs, and as a linker for the synthesis of dendron-OMS hybrids .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications .
Mode of Action
Compounds with a piperidine moiety show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemische Analyse
Biochemical Properties
4-(Aminomethyl)piperidin-1-ylmethanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 4-(Aminomethyl)piperidin-1-ylmethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By altering the activity of key proteins in this pathway, 4-(Aminomethyl)piperidin-1-ylmethanone can impact processes such as cell proliferation, apoptosis, and metabolic regulation.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)piperidin-1-ylmethanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)piperidin-1-ylmethanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(Aminomethyl)piperidin-1-ylmethanone in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)piperidin-1-ylmethanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
4-(Aminomethyl)piperidin-1-ylmethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, 4-(Aminomethyl)piperidin-1-ylmethanone can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)piperidin-1-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)piperidin-1-ylmethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . For example, localization to the nucleus may enable interactions with transcription factors, while localization to the mitochondria may influence metabolic processes.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMOSISBIEVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


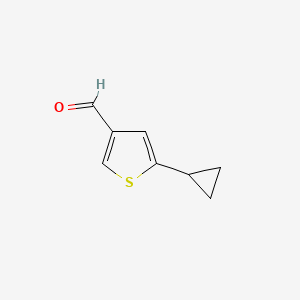

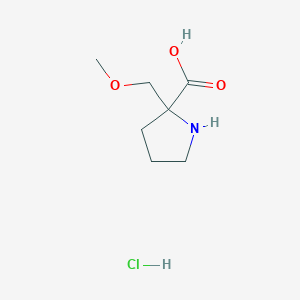
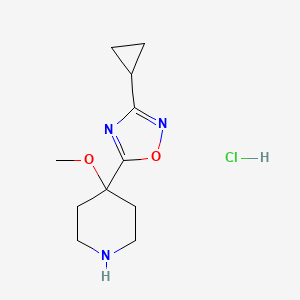
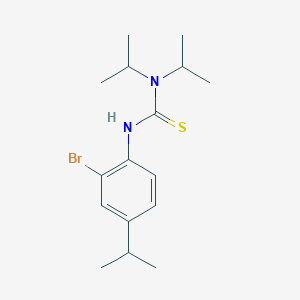



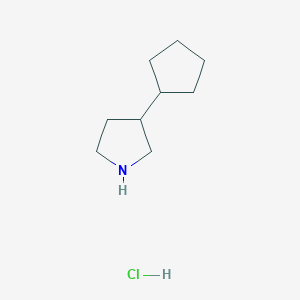


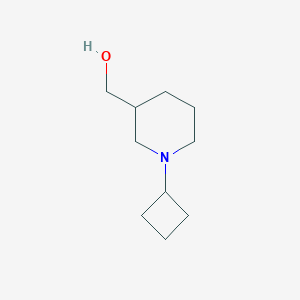

![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)
